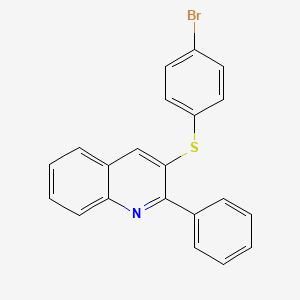
1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ultrasound Irradiation in Synthesis : A comparative study highlighted the advantages of ultrasound irradiation over conventional heating methods in synthesizing quinoxaline derivatives, offering shorter reaction times and higher yields. This technique could be relevant for the efficient synthesis of compounds similar to the one of interest (Abdula, Salman, & Mohammed, 2018).
Catalytic Behavior
- Catalytic Applications : Research on iron and cobalt complexes bearing quinoxaline moieties demonstrated their potential as catalysts for ethylene reactivity, suggesting that compounds containing quinoxaline units could be explored for catalytic applications (Sun et al., 2007).
Anticancer Activity
- Potential Anti-cancer Agents : A study on anilino-3H-pyrrolo[3,2-f]quinoline derivatives showed significant antiproliferative activity, suggesting that compounds with similar structural features could have applications in cancer research (Via et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition : Quinoxaline derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic conditions, indicating the potential utility of similar compounds in material science and engineering (Olasunkanmi et al., 2015).
Polymerization Catalysts
- Ring-Opening Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands, including structures related to the compound of interest, have been utilized as catalysts for the ring-opening polymerization of ε-caprolactone, demonstrating potential applications in polymer chemistry (Qiao, Ma, & Wang, 2011).
Propiedades
IUPAC Name |
1-[5-(1H-pyrrol-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-11(23)22-17(10-16(21-22)13-3-2-6-18-13)12-4-5-14-15(9-12)20-8-7-19-14/h2-9,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMKNZHINYKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CN2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-pyrrol-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

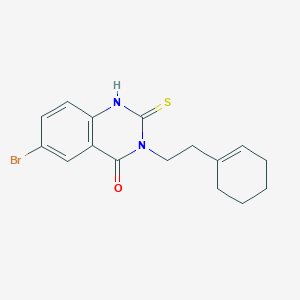
![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2674461.png)

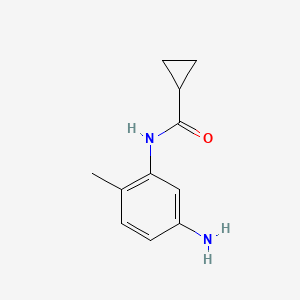
![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)
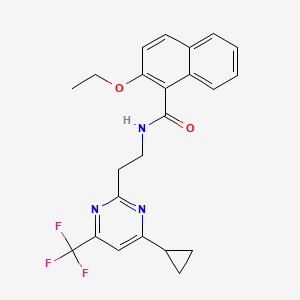
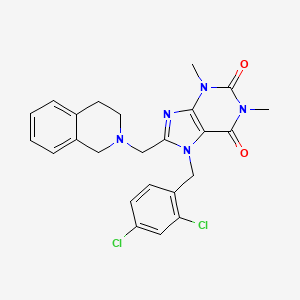
![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)
![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)
![N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2674474.png)
